N-(2,6-dimethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide
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Overview
Description
N-(2,6-dimethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide is an organic compound that belongs to the class of isothiochromenes This compound is characterized by the presence of a 1-oxo-1H-isothiochromene core structure, which is substituted with a 2,6-dimethylphenyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide typically involves the reaction of 2,6-dimethylaniline with a suitable acylating agent, followed by cyclization and subsequent functional group modifications. One common method involves the use of 2,6-dimethylaniline and 2-chloroacetyl chloride in the presence of a base such as sodium acetate, followed by cyclization to form the isothiochromene core .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-(2,6-dimethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(2,6-dimethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide is unique due to its isothiochromene core structure, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
Molecular Formula |
C18H15NO2S |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-1-oxoisothiochromene-3-carboxamide |
InChI |
InChI=1S/C18H15NO2S/c1-11-6-5-7-12(2)16(11)19-17(20)15-10-13-8-3-4-9-14(13)18(21)22-15/h3-10H,1-2H3,(H,19,20) |
InChI Key |
LDWHWLCUAUSBSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC3=CC=CC=C3C(=O)S2 |
Origin of Product |
United States |
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